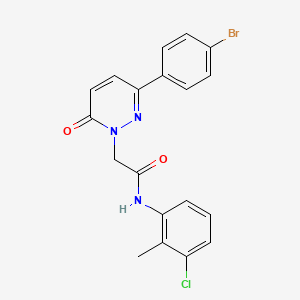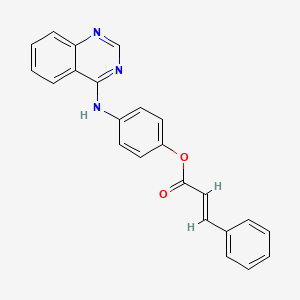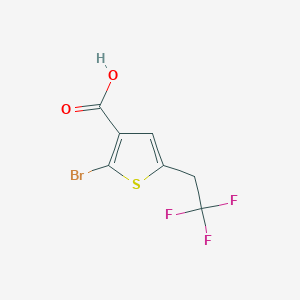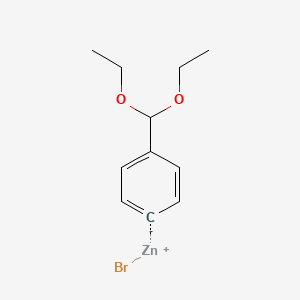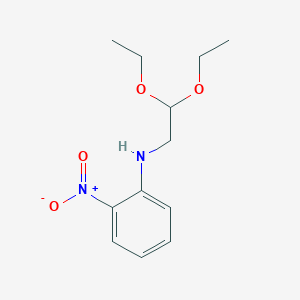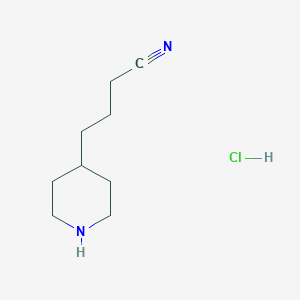
3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the piperidine ring and the carboxamide functional group makes this compound a potential candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine ring with methoxymethyl chloride under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the piperidine derivative with p-tolyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the area of central nervous system (CNS) disorders.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The piperidine ring can mimic natural neurotransmitters, potentially affecting CNS pathways.
Comparison with Similar Compounds
Similar Compounds
N-(p-tolyl)piperidine-1-carboxamide: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
3-(hydroxymethyl)-N-(p-tolyl)piperidine-1-carboxamide: The hydroxymethyl group can lead to different chemical properties and reactivity compared to the methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 3-(methoxymethyl)-N-(p-tolyl)piperidine-1-carboxamide may confer unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-5-7-14(8-6-12)16-15(18)17-9-3-4-13(10-17)11-19-2/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18) |
InChI Key |
YXNZOALRBMGFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


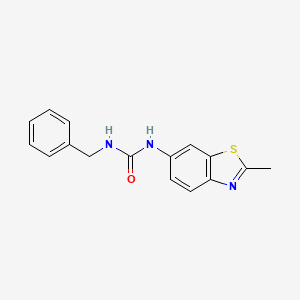
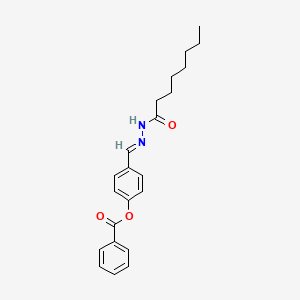

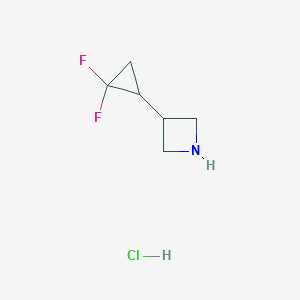
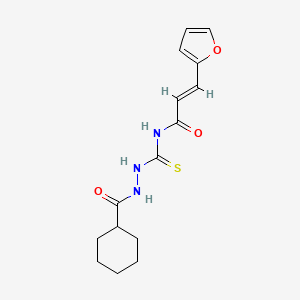
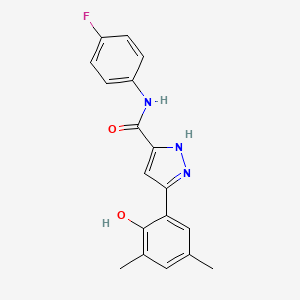

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B14876646.png)
